Cas no 41714-53-8 ((5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan)

(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 化学的及び物理的性質
名前と識別子
-
- Tetrahydrothebaine
- 4,5alpha-Epoxy-3,6-dimethoxy-17-methylmorphinan
- (5R,6S,9R,13S,14R)-4,5-Epoxy-3,6-dimethoxy-9alpha-methylmorphinan
- Morphinan, 4,5-alpha-epoxy-3,6-dimethoxy-17-methyl-
- (5alpha)-3,6-dimethoxy-17-methyl-4,5-epoxymorphinan
- (4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan
- NS00057882
- 6-epi-Tetrahydrothebaine
- SCHEMBL12744925
- DTXSID90961919
- EINECS 255-511-3
- SCHEMBL16279825
- 41714-53-8
- 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan
-
- インチ: InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1
- InChIKey: RVJQWONQPCTLDL-MKUCUKIISA-N
- ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC
計算された属性
- せいみつぶんしりょう: 315.183444
- どういたいしつりょう: 315.183444
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.24
- ふってん: 438.2°C at 760 mmHg
- フラッシュポイント: 128.6°C
- 屈折率: 1.606
(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-473665-2.5mg |
Tetrahydrothebaine, |
41714-53-8 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473665-2.5 mg |
Tetrahydrothebaine, |
41714-53-8 | 2.5 mg |
¥3,234.00 | 2023-07-10 |
(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinanに関する追加情報
Comprehensive Overview of (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan (CAS No. 41714-53-8)
(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, also known by its CAS number 41714-53-8, is a synthetic compound that belongs to the class of morphinans. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements related to this compound.
The chemical structure of (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan is characterized by a morphinan skeleton with specific functional groups. The presence of an epoxy group at positions 4 and 5, along with methoxy groups at positions 3 and 6, and a methyl group at position 17, contributes to its distinct chemical properties. These structural features play a crucial role in determining the compound's biological activity and potential therapeutic applications.
Recent studies have focused on the pharmacological properties of (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan. One notable area of research is its interaction with opioid receptors. Opioid receptors are a family of G protein-coupled receptors that are involved in pain modulation and other physiological processes. Studies have shown that (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan exhibits selective binding to specific opioid receptor subtypes, which may have implications for the development of novel analgesic agents.
In addition to its potential as an analgesic, (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with various diseases. Research has demonstrated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. These findings suggest that (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan may have therapeutic potential in treating inflammatory conditions.
The safety profile of (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan is another important aspect of its evaluation. Preclinical studies have assessed its toxicity and side effects in various animal models. Results indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.
Clinical trials are essential for translating preclinical findings into practical applications. While there are currently no large-scale clinical trials specifically focused on (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, several smaller studies have provided valuable insights into its efficacy and safety in human subjects. These trials have shown promising results in terms of pain relief and anti-inflammatory effects, paving the way for more extensive clinical investigations.
The synthesis of (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan is a complex process that requires precise control over reaction conditions. Various synthetic routes have been developed to produce this compound efficiently. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry at key positions. Advances in synthetic chemistry have led to improved yields and purity levels, making it more feasible to produce this compound on a larger scale for research and potential commercial applications.
In conclusion, (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan (CAS No. 41714-53-8) is a promising compound with potential therapeutic applications in pain management and inflammation treatment. Its unique chemical structure and pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, it holds significant promise for improving patient outcomes in various medical conditions.
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